
Methyl 5-amino-3-(propan-2-yl)thiophene-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 5-amino-3-(propan-2-yl)thiophene-2-carboxylate, also known as MATC, is a chemical compound with potential applications in scientific research. It belongs to the thiophene family of compounds and is synthesized through a specific chemical process.
Wirkmechanismus
The exact mechanism of action of Methyl 5-amino-3-(propan-2-yl)thiophene-2-carboxylate is not fully understood. However, studies have shown that it may act through various pathways, including inhibition of specific enzymes and modulation of cellular signaling pathways. This compound has also been shown to interact with specific receptors, leading to its pharmacological effects.
Biochemical and Physiological Effects:
This compound has been shown to possess various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models. This compound has also been shown to possess antimicrobial activity against various bacterial strains. Additionally, it has been shown to have neuroprotective effects and improve cognitive function in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl 5-amino-3-(propan-2-yl)thiophene-2-carboxylate has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. Additionally, it has a low toxicity profile and is generally well-tolerated in animal models. However, there are also limitations to its use in lab experiments. For example, its mechanism of action is not fully understood, making it difficult to interpret its effects. Additionally, its efficacy and safety in humans have not been fully established, limiting its potential for clinical use.
Zukünftige Richtungen
There are several future directions for research on Methyl 5-amino-3-(propan-2-yl)thiophene-2-carboxylate. One potential area of investigation is its use as a therapeutic agent for various diseases, including cancer and Alzheimer's disease. Additionally, further studies are needed to elucidate its mechanism of action and to identify potential targets for drug development. Further research is also needed to establish its safety and efficacy in humans, paving the way for potential clinical trials. Finally, the synthesis and purification of this compound could be optimized to improve its yield and reduce costs, making it more accessible for research purposes.
Conclusion:
In conclusion, this compound is a chemical compound with potential applications in scientific research. It is synthesized through a specific chemical process and possesses various pharmacological activities, including anti-inflammatory, antitumor, and antimicrobial properties. This compound has potential as a therapeutic agent for various diseases, although further research is needed to establish its safety and efficacy in humans. Overall, this compound represents a promising area of research for medicinal chemistry and drug development.
Synthesemethoden
Methyl 5-amino-3-(propan-2-yl)thiophene-2-carboxylate is synthesized through a multi-step process involving the reaction of 5-bromo-3-(propan-2-yl)thiophene-2-carboxylic acid with methylamine. The reaction is carried out in the presence of a catalyst and under specific conditions. The resulting product is then purified through various techniques, including crystallization and column chromatography.
Wissenschaftliche Forschungsanwendungen
Methyl 5-amino-3-(propan-2-yl)thiophene-2-carboxylate has potential applications in scientific research, particularly in the field of medicinal chemistry. It has been shown to possess various pharmacological activities, including anti-inflammatory, antitumor, and antimicrobial properties. This compound has also been investigated for its potential as a therapeutic agent for various diseases, including cancer, Alzheimer's disease, and diabetes.
Eigenschaften
IUPAC Name |
methyl 5-amino-3-propan-2-ylthiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2S/c1-5(2)6-4-7(10)13-8(6)9(11)12-3/h4-5H,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPSSHKMHDQMJSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(SC(=C1)N)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[5-[(2-Methylpropan-2-yl)oxycarbonylamino]pyrazol-1-yl]acetic acid](/img/structure/B2969768.png)

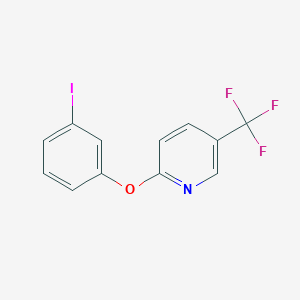
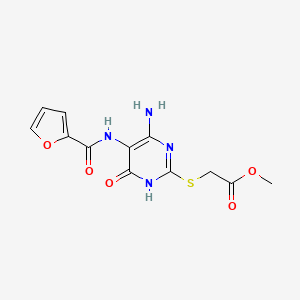
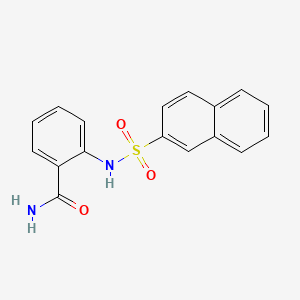
![5-Azaspiro[3.4]octane hydrochloride](/img/structure/B2969777.png)
![(4-(2-(Benzo[d][1,3]dioxol-5-yl)cyclopropanecarbonyl)piperazin-1-yl)(3-(dimethylamino)phenyl)methanone](/img/structure/B2969780.png)
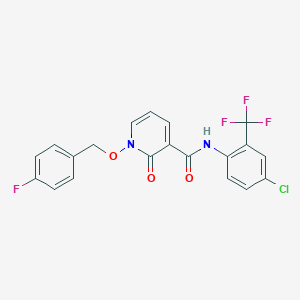
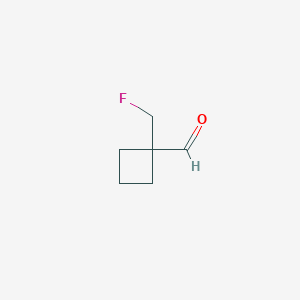
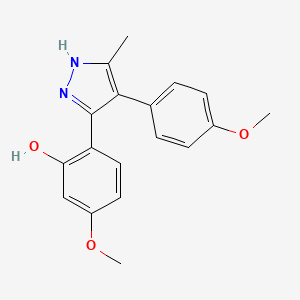


![4-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-(2-methoxyphenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2969790.png)
![N-Methyl-N-[4-(morpholin-4-ylsulfonyl)benzoyl]glycine](/img/structure/B2969791.png)